APDye 680 Maleimide

Description

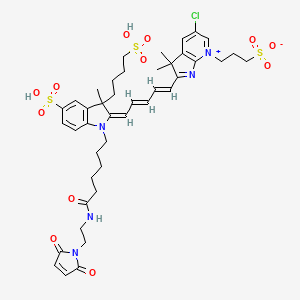

Structure

2D Structure

Properties

Molecular Formula |

C42H52ClN5O12S3 |

|---|---|

Molecular Weight |

950.5 g/mol |

IUPAC Name |

3-[5-chloro-2-[(1E,3E,5E)-5-[1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3-methyl-5-sulfo-3-(4-sulfobutyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylpyrrolo[2,3-b]pyridin-7-ium-7-yl]propane-1-sulfonate |

InChI |

InChI=1S/C42H52ClN5O12S3/c1-41(2)33-27-30(43)29-46(22-12-26-62(55,56)57)40(33)45-35(41)13-6-4-7-14-36-42(3,20-9-11-25-61(52,53)54)32-28-31(63(58,59)60)16-17-34(32)47(36)23-10-5-8-15-37(49)44-21-24-48-38(50)18-19-39(48)51/h4,6-7,13-14,16-19,27-29H,5,8-12,15,20-26H2,1-3H3,(H3-,44,49,52,53,54,55,56,57,58,59,60) |

InChI Key |

WYAWPZSPZDFFKS-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=C(N=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |

Canonical SMILES |

CC1(C2=C(N=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Stock Solution Preparation

Dye Stock Solution : Prepare a 10 mM stock solution of this compound by dissolving the dye powder in anhydrous dimethyl sulfoxide (DMSO). Mix thoroughly by pipetting or vortexing. Protect the solution from light and moisture. Use freshly prepared stock solutions or store aliquots at –20 °C for up to 4 weeks, avoiding repeated freeze-thaw cycles.

Protein Stock Solution : Prepare the protein or antibody solution in a suitable reaction buffer, such as 100 mM MES buffer, adjusted to pH 6.5 ± 0.5. Protein concentration should ideally be greater than 2 mg/mL to ensure efficient conjugation.

Conjugation Reaction

- Mix the reduced protein solution (pH 6.5–7.5) with the this compound stock solution.

- Use a molar excess of dye, typically 5–20 times the molar amount of protein thiols.

- Add the dye solution dropwise to the protein solution while stirring gently.

- Incubate the reaction mixture at room temperature for 30 to 120 minutes in the dark to prevent photobleaching.

- Optionally, the reaction can be carried out overnight at 4 °C for higher conjugation efficiency.

Quenching and Purification

- After conjugation, add an excess of a low molecular weight thiol such as glutathione or β-mercaptoethanol to quench unreacted maleimide groups.

- Purify the dye-protein conjugate using size exclusion chromatography (e.g., Sephadex G-25 column) to separate free dye from conjugated protein.

- Collect fractions containing the conjugate based on absorbance and fluorescence measurements.

Analytical Characterization and Degree of Substitution (DOS)

Absorbance Measurement

- Measure the absorbance spectrum of the purified conjugate using a spectrophotometer.

- Typical absorbance peaks: protein at 280 nm and this compound at ~679 nm.

- Dilute samples to an optical density (OD) between 0.1 and 0.9 for accurate readings.

Calculating Degree of Substitution (DOS)

- DOS is the average number of dye molecules conjugated per protein molecule.

- Optimal DOS for antibodies is generally between 2 and 10; excessive labeling can quench fluorescence.

- Calculate DOS using the absorbance values at 280 nm and 679 nm, correcting for dye absorbance at 280 nm.

- The formula typically used:

$$

\text{DOS} = \frac{A{679}}{\varepsilon{\text{dye}}} \times \frac{\text{MW}{\text{protein}}}{(A{280} - (CF \times A_{679}))}

$$

where $$ A{679} $$ and $$ A{280} $$ are absorbances at 679 nm and 280 nm, $$ \varepsilon{\text{dye}} $$ is the molar extinction coefficient of the dye, $$ \text{MW}{\text{protein}} $$ is the molecular weight of the protein, and $$ CF $$ is the correction factor for dye absorbance at 280 nm.

Summary Table of this compound Preparation Protocol

| Step | Description | Notes |

|---|---|---|

| 1. Dye Stock Solution | Dissolve dye in anhydrous DMSO to 10 mM; protect from light and moisture | Use fresh or aliquots stored at –20 °C; avoid freeze-thaw |

| 2. Protein Preparation | Prepare protein in MES buffer, pH 6.5 ± 0.5, concentration > 2 mg/mL | Impurities like BSA reduce labeling efficiency |

| 3. Thiol Generation | Reduce disulfides with DTT or TCEP; remove excess DTT by dialysis or gel filtration | TCEP does not require removal |

| 4. Conjugation Reaction | Add dye to protein dropwise; incubate 30–120 min at room temp or overnight at 4 °C in dark | Molar dye excess 5–20× thiol groups |

| 5. Quenching | Add excess low molecular weight thiol (e.g., glutathione) to quench unreacted maleimide groups | Prevents further unwanted reactions |

| 6. Purification | Purify conjugate by size exclusion chromatography (Sephadex G-25) | Collect fractions with conjugate |

| 7. Characterization | Measure absorbance at 280 nm and 679 nm; calculate degree of substitution (DOS) | Optimal DOS for antibodies: 2–10 |

Chemical Reactions Analysis

Types of Reactions

APDye 680 Maleimide primarily undergoes Michael-type addition reactions with thiol groups on proteins and other biomolecules . This reaction is highly selective and occurs under mild conditions, making it suitable for various biological applications .

Common Reagents and Conditions

The maleimide-thiol reaction typically occurs at a pH range of 6.5 to 7.5, where the reaction rate with thiols is significantly faster than with amines . Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds and expose thiol groups .

Major Products Formed

The major product formed from the reaction of this compound with thiol groups is a stable thiosuccinimide linkage . This linkage is resistant to elimination under physiological conditions, making it suitable for long-term biological applications .

Scientific Research Applications

Key Properties of APDye 680 Maleimide

- Chemical Structure : this compound is a maleimide-activated fluorescent dye that forms stable thioether bonds with thiol groups in proteins and other biomolecules.

- Spectral Characteristics : It exhibits an absorption maximum at approximately 678 nm and an emission maximum at about 701 nm, making it suitable for applications requiring minimal background interference from autofluorescence.

- Solubility and Stability : The dye is water-soluble and pH-insensitive within the range of pH 4 to pH 10, which enhances its versatility in various experimental conditions .

Applications in Scientific Research

-

Immunofluorescence and Histochemistry

- Antibody Labeling : this compound is extensively used for labeling antibodies in immunofluorescence assays. Its high brightness allows for sensitive detection in techniques such as immunocytochemistry (ICC) and immunohistochemistry (IHC) .

- Western Blotting : The dye provides enhanced signal detection in Western blotting, facilitating the analysis of protein expression levels .

-

Molecular Imaging

- Small Animal Imaging : APDye 680 is particularly effective in small animal imaging studies due to its excellent clearance profiles and ability to provide clear images at the near-infrared spectrum. It is compatible with standard imaging systems that operate at wavelengths around 700 nm .

- Flow Cytometry : The dye's photostability and low background fluorescence make it ideal for flow cytometry applications, allowing for multiparameter detection without significant interference .

-

Bioconjugation Techniques

- Targeted Drug Delivery : The maleimide group facilitates the conjugation of APDye 680 to thiol-containing biomolecules, enabling targeted delivery systems in therapeutic applications. This property is crucial for developing fluorescent probes that can track drug delivery within biological systems .

- Oligonucleotide Labeling : The dye can also be conjugated to oligonucleotides, enhancing the sensitivity of nucleic acid detection assays, crucial for diagnostics and genetic studies .

Data Table: Comparison of Fluorescent Dyes

| Property | This compound | Alexa Fluor® 680 | IRDye® 680RD |

|---|---|---|---|

| Absorption Maximum (nm) | 678 | 678 | 679 |

| Emission Maximum (nm) | 701 | 698 | 689 |

| Solubility | Water | Water | Water |

| pH Stability | pH 4-10 | pH 4-10 | pH 4-10 |

| Photostability | High | High | Moderate |

| Typical Applications | Imaging, ICC, IHC | Imaging, ICC | Imaging |

Case Studies

- Case Study: In Vivo Imaging

- Case Study: Protein Interaction Studies

- Case Study: Drug Delivery Monitoring

Mechanism of Action

The mechanism of action of APDye 680 Maleimide involves the formation of a covalent bond between the maleimide group and thiol groups on proteins and other biomolecules . This reaction is highly selective and occurs under mild conditions, making it suitable for various biological applications . The resulting thiosuccinimide linkage is stable and resistant to elimination, ensuring long-term stability of the conjugate .

Comparison with Similar Compounds

Spectral Properties

APDye 680 Maleimide shares spectral characteristics with several NIR dyes, but subtle differences in excitation/emission maxima, extinction coefficients, and quantum yields distinguish them:

Key Observations :

- APDye 680 and Alexa Fluor® 680 exhibit nearly identical spectral profiles, though Alexa Fluor® 680 has a higher quantum yield (0.36 vs. unreported for APDye) .

- iFluor® 680 has the highest extinction coefficient (220,000 cm⁻¹M⁻¹), enhancing brightness in low-concentration applications .

Physicochemical Characteristics

- Solubility : APDye 680, Alexa Fluor® 680, and Cy5.5 Maleimide are fully water-soluble, whereas iFluor® 680 and DyLight™ 680 may require organic solvents (e.g., DMSO) for dissolution .

- pH Stability : APDye 680 and Alexa Fluor® 680 are stable across pH 4–10, while IRDye® 680LT and Cy5.5 are sensitive to extreme pH conditions .

- Storage : Most dyes (e.g., APDye 680, Cy5.5) require storage at -20°C in desiccated, dark conditions to prevent degradation .

Conjugation Efficiency and Stability

- APDye 680 supports high molar substitution ratios (e.g., 5–8 dyes per antibody) without self-quenching, a critical advantage for multiplexed imaging .

- Cy5.5 Maleimide forms stable thioether bonds but may exhibit batch-to-batch variability in conjugation efficiency due to its triethylammonium salt formulation .

Q & A

Q. Basic

- Issue 1 : Precipitation often arises from excessive dye-to-protein ratios. Optimize molar ratios using a titration series (e.g., 1:1 to 5:1).

- Issue 2 : Ensure pH remains within 6.5–7.5; maleimide reactivity drops outside this range .

- Solution : Add 5–10% DMSO to improve dye solubility or use high-salt buffers to stabilize proteins .

Advanced : If precipitation persists, characterize conjugates via SDS-PAGE with fluorescence scanning (e.g., Li-Cor Odyssey) to distinguish labeled vs. unlabeled species .

Can this compound be used for in vivo imaging of protein sulfhydryl modifications?

Advanced

Yes, APDye 680 is suitable for detecting dynamic sulfhydryl modifications (e.g., S-sulfhydration):

- Protocol : Incubate tissue lysates with this compound (1 mM, 2 hours at 4°C). Quench unreacted dye with DTT (1 mM), then resolve proteins via SDS-PAGE under non-reducing conditions. Use infrared imaging to detect labeled bands .

- Controls : Include maleimide-blocked samples (pre-treated with N-ethylmaleimide) to confirm specificity .

How to optimize this compound for nanoparticle functionalization?

Advanced

Maleimide availability on nanoparticles (NPs) depends on PEGylation density and surface accessibility:

- Design : Use PLGA-PEG-maleimide NPs with >30% maleimide content to maximize ligand conjugation .

- Validation : Quantify accessible maleimide groups via Ellman’s assay (thiol-reactive probes) or competitive labeling with fluorescent tags .

- Limitation : Only ~50% of maleimide groups are surface-accessible due to PEG chain entanglement .

What are the best practices for long-term storage of APDye 680 conjugates?

Q. Basic

- Store lyophilized conjugates at -80°C in light-protected vials.

- Avoid freeze-thaw cycles; aliquot conjugates before storage .

- Stability : Conjugates retain >90% fluorescence intensity for 6–12 months when stored properly .

How to validate specificity of APDye 680 labeling in complex biological systems?

Q. Advanced

- Competitive Assays : Co-incubate with non-fluorescent maleimide derivatives (e.g., N-ethylmaleimide) to block non-specific binding .

- Mass Spectrometry : Perform tryptic digestion and LC-MS/MS to identify labeled cysteine residues .

- Negative Controls : Use cysteine-free mutants or thiol-depleted samples .

Can this compound be combined with other fluorophores for multiplexed assays?

Advanced

Yes, pair APDye 680 with fluorophores emitting in visible (e.g., Cy3) or far-red (e.g., IRDye 800) ranges.

- Example : In T cell receptor studies, APDye 680 and AZDye 555 Maleimide were used for dual-color imaging of membrane ligands .

- Filter Sets : Use narrow-bandpass filters to minimize spectral overlap .

How does APDye 680 perform in live-cell imaging vs. fixed-cell applications?

Q. Basic

- Live Cells : APDye 680 is cell-impermeable; use microinjection or electroporation for intracellular labeling.

- Fixed Cells : Post-fixation with paraformaldehyde (4%, 15 minutes) preserves fluorescence without quenching .

What are the key considerations for quantitative analysis using APDye 680 conjugates?

Q. Advanced

- Standard Curve : Generate a dilution series of labeled protein to correlate fluorescence intensity with concentration.

- Normalization : Use housekeeping proteins (e.g., β-actin) labeled with a spectrally distinct dye.

- Instrument Calibration : Regularly calibrate imaging systems (e.g., Li-Cor Odyssey) with reference dyes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.